molecular formula C16H22F3NO2 B3812764 2-(4-methoxybenzyl)-4-(4,4,4-trifluorobutyl)morpholine

2-(4-methoxybenzyl)-4-(4,4,4-trifluorobutyl)morpholine

Cat. No. B3812764
M. Wt: 317.35 g/mol
InChI Key: VOVAUYVOEJPBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxybenzyl)-4-(4,4,4-trifluorobutyl)morpholine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a morpholine derivative that has been synthesized using various methods. It has been found to have a unique mechanism of action and biochemical and physiological effects that make it useful in various research areas. In

Scientific Research Applications

2-(4-methoxybenzyl)-4-(4,4,4-trifluorobutyl)morpholine has potential applications in various scientific research areas. It has been found to be useful in the study of various biological processes such as ion channels, G protein-coupled receptors, and transporters. It has also been used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-4-(4,4,4-trifluorobutyl)morpholine is not fully understood. However, it has been found to interact with various biological targets such as ion channels and G protein-coupled receptors. It has been shown to have an inhibitory effect on certain ion channels and to modulate the activity of certain G protein-coupled receptors.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-4-(4,4,4-trifluorobutyl)morpholine has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin. It has also been found to have an effect on the release of certain hormones, such as insulin and glucagon.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-methoxybenzyl)-4-(4,4,4-trifluorobutyl)morpholine in lab experiments is its ability to selectively target certain biological processes. It has also been found to have low toxicity levels, making it a safe option for use in various research studies. However, one limitation is that it can be difficult to synthesize, and the purification process can be time-consuming.

Future Directions

There are several future directions for the use of 2-(4-methoxybenzyl)-4-(4,4,4-trifluorobutyl)morpholine in scientific research. One area of interest is in the development of new drugs and therapeutic agents. It has also been suggested that this compound could be useful in the study of various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 2-(4-methoxybenzyl)-4-(4,4,4-trifluorobutyl)morpholine is a chemical compound that has potential applications in various scientific research areas. Its unique mechanism of action and biochemical and physiological effects make it a useful tool for studying various biological processes. While there are limitations to its use in lab experiments, future research could lead to the development of new drugs and therapeutic agents and a better understanding of neurological disorders.

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-4-(4,4,4-trifluorobutyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3NO2/c1-21-14-5-3-13(4-6-14)11-15-12-20(9-10-22-15)8-2-7-16(17,18)19/h3-6,15H,2,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVAUYVOEJPBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CN(CCO2)CCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxybenzyl)-4-(4,4,4-trifluorobutyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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